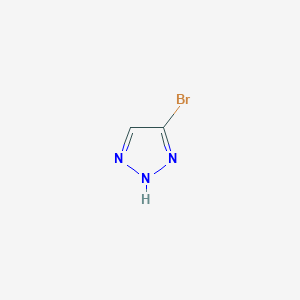
锌-铜偶联物
描述
Synthesis Analysis
The synthesis of Zinc-Copper couples can involve various methods, including the green synthesis approach, which emphasizes environmentally friendly procedures. For instance, green synthesis using plant extracts, such as pomegranate fruit extract, has been explored for producing Zinc Oxide and Copper Oxide nanoparticles. This method highlights the significance of utilizing bioactive compounds in plant extracts as reducing and stabilizing agents, leading to controlled nanoparticle synthesis with desirable properties (Chavan, 2022).
Molecular Structure Analysis
The coordination chemistry of copper and zinc ions, especially when coordinated to peptides such as the amyloid-beta peptide, reveals complex molecular structures. The identification of the coordination sphere and the affinity of these metal ions towards peptides or other ligands are crucial for understanding their biochemical roles and interactions. Studies have proposed models to describe these coordination complexes, highlighting the distorted square planar geometry and the specific ligands involved in copper coordination, such as histidine residues and carboxylates (Faller & Hureau, 2009).
Chemical Reactions and Properties
Copper activation in the presence of zinc, particularly in the selective flotation of sulfide minerals like sphalerite and pyrite, demonstrates the intricate surface reactions and the role of copper adsorption. This process, essential for the flotation and separation of minerals, is influenced by several factors, including copper concentration, activation time, pH, and pulp potential. The understanding of copper activation mechanisms offers insights into optimizing separation processes in mineral processing (Chandra & Gerson, 2009).
Physical Properties Analysis
The synthesis and characterization of Zinc Oxide and Copper Oxide nanoparticles have revealed their physical properties, such as size, morphology, crystallinity, and optical properties. Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are utilized to assess these properties. The controlled size distribution and well-defined morphologies of these nanoparticles indicate their potential for various applications, emphasizing the importance of synthesis methods in tailoring physical properties (Chavan, 2022).
Chemical Properties Analysis
The chemical properties of Zinc-Copper couples, especially in the context of their interaction with biological molecules, are of significant interest. The coordination chemistry involving copper and zinc ions and peptides demonstrates the complex interactions and the potential biochemical roles these metal ions play. Understanding these interactions is vital for elucidating the molecular mechanisms underlying various biological processes and diseases, such as Alzheimer's disease (Faller & Hureau, 2009).
科学研究应用
有机合成:锌-铜偶联物用于环丙烷化、烷基碘化物向烯酮的共轭加成、二氯代酮的制备以及用于环加成反应的 2-氧代烯丙基阳离子的制备 (Rychnovsky & Powers, 2001)。
低价钛的制备:用于羰基和二羰基化合物的分子间和分子内还原偶联 (Banwell, 2001)。
甾体化学:锌-铜偶联物有助于制备甾体 A 环中的差向异构仲环甾醇 (Templeton & Wie, 1975)。
环氧烷基的加成:它诱导环氧烷基向缺电子烯烃的共轭加成 (Sarandeses, Mouriño, & Luche, 1992)。
环丙烷和烯烃的制备:用于由醛制备环丙烷和烯烃 (Rychnovsky & Powers, 2001)。
碳水化合物化学:促进碳水化合物系列中的有效 C 支化 (Blanchard 等,1992)。
牛血清白蛋白中的蛋白质沉淀:铜和锌可以形成这些沉淀,特定的螯合剂可以逆转这一过程 (Lee 等,2007)。
甲醇合成增强:与锌-铜偶联物相关的氧化锌纳米粒子提高了由 CO2、CO 和 H2 混合物合成甲醇的速率 (Kuld 等,2016)。
水介质化学:用于在水介质中对 α,β-不饱和羰基化合物进行共轭加成 (Pétrier, 1986)。
电化学应用:锌-铜偶联物用于具有钠 β″-氧化铝固体电解质的低温电化学电池 (Girija & Virkar, 2008)。
安全和危害
未来方向
Research is ongoing into the role of Zinc and Copper in biological and biomedical processes . The use of metal-based drugs presents the most important strategy in the development of new anticancer and antimicrobial agents . Knowledge of the interaction of Zinc (II) and Copper (II) ions with biomolecules and other relevant ligands is essential for understanding the cellular biology of delivery complexes to DNA and proteins .
属性
IUPAC Name |
copper;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLCNGKSPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152720 | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc-Copper couple | |
CAS RN |
12019-27-1, 53801-63-1 | |
| Record name | Copper, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc copper couple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

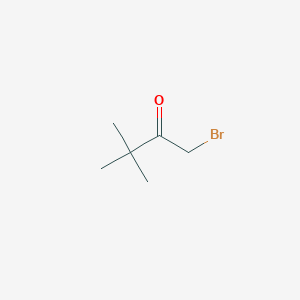
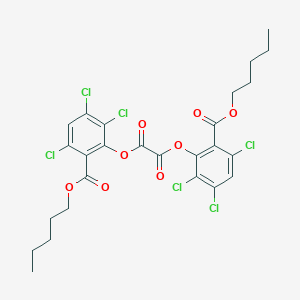
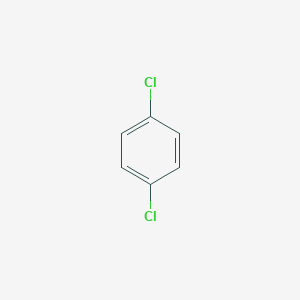
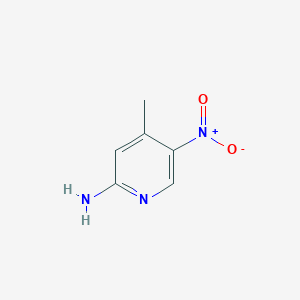
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
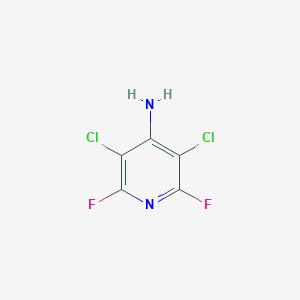
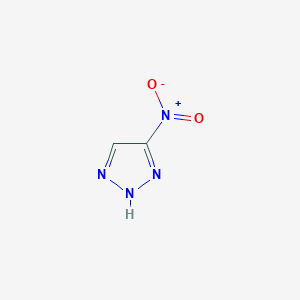

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
